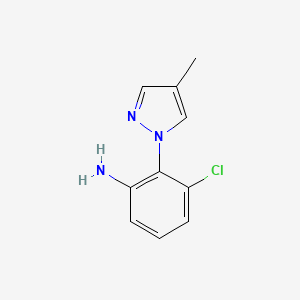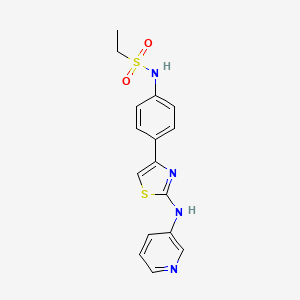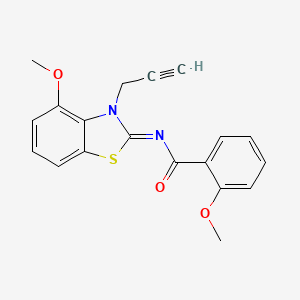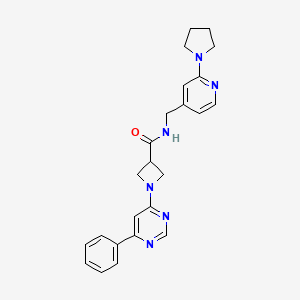
methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a thiophene group, which is a five-membered ring with one sulfur atom . It also contains a carbonyl group, a sulfamoyl group, and a tetrahydroisoquinoline group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions.
Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions . They can undergo electrophilic aromatic substitution reactions similar to benzene. The presence of the carbonyl group could allow for nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives are generally stable and have good solubility in organic solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, including our compound of interest, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Drugs
Thiophene derivatives exhibit anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Agents
Thiophene derivatives have shown anticancer properties . They could be used in the synthesis of new anticancer agents.
Antimicrobial Agents
Thiophene derivatives also exhibit antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the field of electronics.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of display technology.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the field of materials science.
Anti-Atherosclerotic Agents
Thiophene derivatives have shown anti-atherosclerotic properties . This suggests potential applications in the treatment of atherosclerosis.
Direcciones Futuras
The study of thiophene derivatives is a vibrant field of research due to their wide range of potential applications . This particular compound, with its complex structure and functional groups, could be of interest in various areas such as medicinal chemistry, materials science, and synthetic chemistry.
Mecanismo De Acción
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
Mode of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biological pathways due to their broad spectrum of pharmacological properties .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 3-[[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S3/c1-27-20(24)18-17(7-10-29-18)30(25,26)21-15-5-4-13-6-8-22(12-14(13)11-15)19(23)16-3-2-9-28-16/h2-5,7,9-11,21H,6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVMWWZQALNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)


![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)


![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)

![N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2802936.png)
![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2802943.png)